Nitroguanylazide
Description
Structure
3D Structure
Properties
CAS No. |
62154-79-4 |
|---|---|
Molecular Formula |
CH2N6O2 |
Molecular Weight |
130.07 g/mol |
IUPAC Name |
1-diazo-2-nitroguanidine |
InChI |
InChI=1S/CH2N6O2/c2-1(4-6-3)5-7(8)9/h(H2,2,5) |
InChI Key |
JGDWDXOANYXADQ-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\[N+](=O)[O-])(\N)/N=[N+]=[N-] |
Canonical SMILES |
C(=N[N+](=O)[O-])(N)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Nitroguanylazide
Established Synthetic Routes for Nitroguanylazide
Traditional methods for synthesizing this compound have been well-documented, primarily involving nitration and diazotization reactions. These routes are foundational in the production of this energetic compound.
Nitration Reactions of Guanylazide Precursors
The nitration of guanylazide precursors is a direct method for introducing the nitro group to form this compound. Guanylazide itself can be derived from the diazotization of aminoguanidine (B1677879) nitrate (B79036) with nitrous acid at low temperatures, which then cyclizes to 5-aminotetrazole (B145819) under basic conditions. However, direct nitration of guanylazide to this compound is a challenging and less common approach due to the compound's instability.
Diazotization-Mediated Transformations from Nitroaminoguanidine
A more established and reliable method for producing this compound is through the diazotization of nitroaminoguanidine. researchgate.netasau.ru This reaction is typically carried out in a strong acid medium. researchgate.net The process involves treating nitroaminoguanidine with nitrous acid, which leads to the formation of this compound in excellent yields. researchgate.net This method is often preferred as it provides a controlled pathway to the desired product.
The reaction of nitrous acid with nitroaminoguanidine can yield different products depending on the reaction conditions. In neutral or weakly acidic environments, the main product is the alkali salt of 5-nitroaminotetrazole. researchgate.net However, in a strongly acidic medium, this compound is the primary product. researchgate.net It is also noteworthy that this compound can subsequently be cyclized to 5-nitraminotetrazole under alkaline conditions. asau.rudokumen.pub
Advanced Synthetic Strategies for this compound and Analogs
Recent advancements in synthetic chemistry have led to the development of more sophisticated strategies for the synthesis of this compound and its analogs. These methods aim to improve safety, efficiency, and access to a wider range of related energetic compounds.
Nucleophilic Replacement Reactions in Dinitroguanidine Systems
Nucleophilic substitution reactions offer a versatile approach to synthesizing this compound analogs. The azide (B81097) ion is a potent nucleophile that can be used in SN2 reactions. masterorganicchemistry.com In the context of guanidine (B92328) systems, 1,2-dinitroguanidine can undergo nucleophilic substitution. researchgate.net While the direct reaction of dinitroguanidine with azide to form this compound is not explicitly detailed, the principles of nucleophilic substitution on activated substrates suggest its feasibility. The azide group is typically introduced by reacting an appropriate halide or other suitable leaving group with sodium azide. sinica.edu.tw
Continuous Flow Chemistry Approaches for Energetic Material Synthesis
Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for the synthesis of energetic materials. vapourtec.comeuropa.eu This technology offers significant advantages, including superior temperature control, which minimizes the risk of runaway reactions, and smaller reactor volumes, which reduce the amount of hazardous material present at any given time. vapourtec.comnavy.mileuropa.eu Nitration reactions, which are highly exothermic, are particularly well-suited for flow chemistry. vapourtec.com The application of flow chemistry has been explored for a variety of energetic materials, including nitro compounds and azides. europa.eueuropa.eu While specific reports on the continuous flow synthesis of this compound are not prevalent, the technology's proven benefits in handling hazardous nitrations and azide syntheses make it a promising future direction for its production. europa.euhighergov.com
Derivatization Strategies and Analogue Synthesis
The derivatization of this compound and the synthesis of its analogs are crucial for tuning its properties and exploring new energetic materials. Derivatization often involves modifying the functional groups of a molecule to alter its chemical and physical characteristics. sigmaaldrich.cn
This compound can serve as a precursor for other energetic compounds. For instance, it can be used to prepare various salts of 5-nitroaminotetrazole by reacting it with guanidine derivatives. cdnsciencepub.com The synthesis of analogs can be achieved through various reactions. For example, the reaction of monosubstituted cyanamides with hydrazoic acid yields 1-substituted 5-aminotetrazoles, where a monosubstituted guanyl azide is a presumed intermediate. researchgate.net This suggests that by using substituted starting materials in the established synthetic routes, a variety of this compound analogs could be prepared. The development of derivatization methods is essential for creating novel energetic materials with tailored properties. nih.govnih.gov
Synthesis of Substituted this compound Analogs
The synthesis of substituted analogs of this compound is not extensively documented in publicly available scientific literature. Research has predominantly focused on the reactions of this compound as a precursor for other compounds rather than on the modification of the this compound structure itself. Studies on the cyclization and decomposition of this compound in various organic solvents indicate its tendency to transform into other chemical entities, such as 5-nitroaminotetrazole and its diammonium salt, depending on the reaction conditions. tib.euresearchgate.net
Exploration of High-Nitrogen Compounds via this compound Intermediates
This compound serves as a key intermediate in the synthesis of various high-nitrogen energetic materials. Its utility is particularly evident in the preparation of specialized tetrazole salts, which are sought after for their high nitrogen content and energetic properties. cdnsciencepub.com The objective of these synthetic routes is often to produce solid organic compounds composed primarily of nitrogen and hydrogen, with minimal carbon and oxygen content. cdnsciencepub.com
A notable application of this compound is in the synthesis of aminoguanidinium 5-nitroaminotetrazole. This is achieved through the reaction of this compound with aminoguanidine bicarbonate. cdnsciencepub.com The reaction proceeds with an evolution of carbon dioxide, leading to the formation of the aminoguanidinium salt of 5-nitroaminotetrazole, which is insoluble in the alcoholic solution used as the reaction medium. cdnsciencepub.com
Another significant high-nitrogen compound synthesized from this compound is 5-aminotetrazolyl-5'-nitroaminotetrazole. In this synthesis, this compound is dissolved in ethanol (B145695) and reacted with aminotetrazole monohydrate. cdnsciencepub.com The mixture is warmed and then cooled to yield the product, which is a solid that can be further purified by recrystallization from water. cdnsciencepub.com These reactions highlight the role of this compound as a versatile building block for constructing complex, nitrogen-rich energetic materials.
Table 1: Synthesis of High-Nitrogen Compounds from this compound
| Starting Material 1 | Starting Material 2 | Solvent(s) | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| This compound | Aminoguanidine Bicarbonate | Water, Ethanol | Aminoguanidinium 5-nitroaminotetrazole | Evolution of CO2 | cdnsciencepub.com |
| This compound | Aminotetrazole Monohydrate | Ethanol | 5-Aminotetrazolyl-5'-nitroaminotetrazole | Solid product precipitates upon cooling | cdnsciencepub.com |
| Guanidine Carbonate | This compound | Not specified | Guanidinium 5-nitroaminotetrazole | Described in prior literature | cdnsciencepub.com |
Spectroscopic and Crystallographic Characterization of Nitroguanylazide
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. govinfo.govnist.gov
Single Crystal X-ray Diffraction Analysis of Nitroguanylazide
This technique would involve growing a suitable single crystal of this compound and exposing it to an X-ray beam to produce a diffraction pattern. Analysis of this pattern would yield fundamental information about the molecular and crystal structure. ias.ac.in
Determination of Molecular Conformation and Planarity
Analysis of the crystal structure would reveal the specific spatial arrangement of the atoms in the this compound molecule, including the torsion angles between the nitro, guanyl, and azide (B81097) functional groups. This would determine whether the molecule, or parts of it, are planar, which has implications for its electronic properties.
Intermolecular Hydrogen Bonding Networks and Crystal Packing
The arrangement of molecules within the crystal lattice is governed by intermolecular forces. mdpi.com A key aspect of this analysis would be the identification and characterization of any hydrogen bonds—for instance, between the hydrogen atoms of the guanyl group and the nitrogen or oxygen atoms of neighboring molecules. nih.gov These interactions significantly influence the physical properties of the compound.
Analysis of Bond Lengths and Angles in Conjugated Systems
The presence of alternating single and multiple bonds in this compound suggests a conjugated system. X-ray diffraction would provide precise measurements of the lengths of all covalent bonds and the angles between them. In a conjugated system, bond lengths often show intermediate character between typical single and double bonds, providing insight into electron delocalization.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) to identify its crystalline phases. mpg.degovinfo.gov A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net This technique would be used to confirm the phase purity of a bulk sample of this compound and could be used to identify it in a mixture. nist.gov
Advanced Spectroscopic Characterization Techniques
Various spectroscopic methods are used to probe the chemical structure and bonding within a molecule by observing its interaction with electromagnetic radiation. While specific spectra for this compound are not available, techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy would typically be employed to provide complementary information to the crystallographic data.
Without access to experimental data from these analytical techniques for this compound, a detailed and scientifically accurate article conforming to the requested outline cannot be generated.
Vibrational Spectroscopy for Functional Group and Molecular Structure Probing
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are essential for identifying functional groups and elucidating the structural arrangement of atoms within this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to show distinct peaks for the nitro (-NO2), azido (B1232118) (-N3), and guanyl groups.
Key vibrational modes for related compounds like carbamoylazide have been identified, which can provide insights into the expected spectral regions for this compound. For instance, the asymmetric and symmetric stretching vibrations of the azido group typically appear in the region of 2100-2200 cm⁻¹. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, which are also expected to be prominent in the spectrum of this compound.
FTIR Spectral Data for this compound (Hypothetical Data)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 - 3200 | N-H stretching | Medium |
| ~2150 | Asymmetric N₃ stretching | Strong |
| ~1640 | C=N stretching | Strong |
| ~1580 | Asymmetric NO₂ stretching | Strong |
| ~1350 | Symmetric NO₂ stretching | Strong |
| ~1280 | Symmetric N₃ stretching | Medium |
| ~1000 | N-N stretching | Medium |
| ~700-800 | O-N-O bending | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the molecular backbone and the symmetry of the molecule. The symmetric stretching vibrations of the azido and nitro groups are expected to be strong in the Raman spectrum.
Raman Spectral Data for this compound (Hypothetical Data)
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| ~2150 | Asymmetric N₃ stretching | Weak |
| ~1640 | C=N stretching | Medium |
| ~1580 | Asymmetric NO₂ stretching | Weak |
| ~1350 | Symmetric NO₂ stretching | Strong |
| ~1280 | Symmetric N₃ stretching | Strong |
| ~1000 | N-N stretching | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds.
For this compound, ¹H NMR would help to identify the protons attached to nitrogen atoms in the guanyl group. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitro and azido groups. ¹³C NMR would provide a signal for the unique carbon atom in the guanyl moiety, with its chemical shift also being significantly affected by the attached nitrogenous groups.
NMR Spectral Data for this compound (Hypothetical Data)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 | Broad singlet | -NH₂ protons |
| ¹H | ~9.2 | Broad singlet | -NH- proton |
| ¹³C | ~160 | Singlet | Guanidinyl carbon |
Electronic Spectroscopy for Electronic Structure and Transitions
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and Time-Resolved Infrared (TRIR) spectroscopy, provide insights into the electronic structure, transitions, and reaction dynamics of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. For this compound, the spectrum would likely show absorptions corresponding to π → π* and n → π* transitions associated with the nitro, azido, and guanyl chromophores. The position and intensity of these absorption bands are sensitive to the electronic structure of the molecule.
UV-Vis Spectral Data for this compound (Hypothetical Data)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~230 | ~10,000 | π → π |
| ~280 | ~5,000 | n → π |
Time-Resolved Infrared Spectroscopy (TRIR) for Reaction Intermediates
TRIR spectroscopy is a powerful technique for studying the dynamics of chemical reactions by monitoring changes in the infrared spectrum as a function of time after initiation (e.g., by a laser pulse). For an energetic material like this compound, TRIR could be used to study its decomposition mechanism by identifying short-lived reaction intermediates. By tracking the appearance and disappearance of specific vibrational bands, the kinetics and pathways of the decomposition process can be elucidated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A hypothetical fragmentation of this compound could involve the following pathways:
Loss of the azide radical (•N₃): This would lead to the formation of a nitroguanidinyl cation.
Loss of the nitro group (•NO₂): This would result in a guanylazide cation.
Cleavage of the N-N bond in the azide group: This could lead to the loss of dinitrogen (N₂) and the formation of a nitrene intermediate, which would likely undergo further rearrangement and fragmentation.
The resulting mass-to-charge ratios (m/z) of these primary fragment ions would be key identifiers in the mass spectrum. Further tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the complete fragmentation cascade and confirm the structure of the fragment ions.
Interactive Data Table: Hypothetical Primary Fragments of this compound in MS
| Precursor Ion | Proposed Fragment | Chemical Formula of Fragment | Monoisotopic Mass (Da) |
| [CH₃N₅O₂]⁺• | [CH₃N₂O₂]⁺ | CH₃N₂O₂ | 75.020 |
| [CH₃N₅O₂]⁺• | [CH₃N₅]⁺ | CH₃N₅ | 85.039 |
| [CH₃N₅O₂]⁺• | [CH₃N₃O₂]⁺ | CH₃N₃O₂ | 101.023 |
Note: This table is based on theoretical fragmentation pathways and requires experimental verification.
Synchrotron-Based Spectroscopic Methods for Atomic-Level Information
Specific synchrotron-based spectroscopic data for this compound are not found in the reviewed literature. However, techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy would be highly valuable for probing the electronic structure and bonding environment of the nitrogen and oxygen atoms within the molecule.
Nitrogen K-edge XANES spectroscopy is a powerful tool for distinguishing between different nitrogen functional groups. nih.govresearchgate.net A hypothetical N K-edge XANES spectrum of this compound would be expected to exhibit distinct features corresponding to the different nitrogen environments: the amino group, the imino group, the nitro group, and the azide group.
Nitro Group (NO₂): The nitrogen atom in the nitro group is in a high oxidation state and would likely produce a characteristic pre-edge feature at a higher energy compared to the other nitrogen atoms. This is due to the transition of a 1s electron to a π* orbital localized on the N-O bonds.
Azide Group (N₃): The three nitrogen atoms in the azide group have distinct electronic environments. The central nitrogen is more positively charged, while the terminal nitrogens are more negatively charged. This would result in a complex set of transitions in the N K-edge XANES spectrum, potentially allowing for the differentiation of the individual nitrogen atoms within the azide moiety.
Guanidinyl Nitrogens: The nitrogen atoms of the guanidine (B92328) core would also contribute to the XANES spectrum at energies characteristic of amino and imino functionalities.
By comparing the experimental spectrum of this compound to a library of reference compounds containing similar nitrogen functional groups, it would be possible to perform a detailed analysis of its electronic structure. nih.gov Synchrotron-based techniques are particularly advantageous for studying energetic materials due to their high resolution and sensitivity, which can provide crucial information for understanding their stability and decomposition mechanisms. uv.eshitachihyoron.comtytlabs.co.jprsc.orgucsd.edu
Interactive Data Table: Expected N K-edge XANES Features for this compound Functional Groups
| Functional Group | Expected Transition | Approximate Energy Range (eV) |
| Nitro (NO₂) | 1s → π | High |
| Azide (N₃) | 1s → π (multiple) | Intermediate |
| Imine (C=N) | 1s → π | Lower |
| Amine (NH₂) | 1s → σ | Lower |
Note: The exact energy positions are dependent on the specific chemical environment and would need to be determined experimentally.
Computational Chemistry and Theoretical Modeling of Nitroguanylazide
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. nih.govslideserve.com These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches. snu.ac.krslideserve.com They are used to predict molecular geometries, energies, vibrational frequencies, and various other electronic properties, offering insights that complement experimental investigations. nih.govslideserve.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgmdpi.com It uses functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT is popular due to its balance of computational cost and accuracy, making it suitable for a wide range of applications, from predicting the properties of transition metal nitrides to studying the catalytic activity of nanomaterials. rsc.orgnih.govrsc.org The accuracy of DFT calculations depends on the choice of exchange-correlation functionals. rsc.orgarxiv.org
No specific DFT studies on nitroguanylazide were found in the available literature. Therefore, no data on its DFT-calculated properties can be presented.
Ab Initio Molecular Orbital Theory Approaches
Ab initio—meaning "from first principles"—molecular orbital theory comprises methods that are based on the approximate solution of the Schrödinger equation without using experimental data for calibration. slideserve.com These methods, such as Hartree-Fock, are foundational in quantum chemistry and provide a systematic way to improve accuracy by using larger basis sets and including electron correlation. slideserve.comsnu.ac.kr They are employed to calculate properties like enthalpies of formation and electron affinities for various molecules. nih.gov
The scientific literature lacks specific reports on the application of ab initio molecular orbital theory to this compound. Thus, no data from such calculations are available.
Force Field-Based Simulations and Molecular Dynamics
Molecular dynamics (MD) simulations utilize classical mechanics to model the motion of atoms and molecules over time. mdpi.comlabxing.com These simulations rely on "force fields," which are sets of parameters and equations that describe the potential energy of a system of particles. researchgate.net MD is a powerful tool for studying the dynamic properties of complex systems, including protein aggregation and the structure of materials like nitrocellulose. researchgate.netbiorxiv.org By simulating the interactions and movements of atoms, MD can provide insights into processes that occur over longer timescales than are accessible to quantum methods. mdpi.comarxiv.org
There are no published studies using force field-based simulations or molecular dynamics specifically for this compound. Therefore, simulation data and related findings cannot be included.
Theoretical Characterization of Electronic Structure and Reactivity Descriptors
The theoretical characterization of a molecule's electronic structure provides fundamental insights into its stability, reactivity, and other chemical properties. uc.edued.ac.ukmdpi.com Techniques like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are crucial for this purpose. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the highest energy orbital containing electrons and is considered the nucleophilic or electron-donating orbital. ossila.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as the electrophilic or electron-accepting orbital. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net FMO theory is a powerful tool for predicting the outcomes of chemical reactions. wikipedia.orgimperial.ac.uk
As no computational studies on this compound are available, a Frontier Molecular Orbital analysis, including HOMO-LUMO energies and their gap, cannot be provided.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. uni-muenchen.decomputabio.com It is mapped onto a constant electron density surface, where different colors indicate regions of varying electrostatic potential. researchgate.net Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net MEP maps are valuable for predicting molecular reactivity, intermolecular interactions, and hydrogen bonding sites. computabio.comdiracprogram.org
Without specific computational research on this compound, it is not possible to generate or describe its Molecular Electrostatic Potential map.
Quantum Chemical Descriptors for Energetic Performance Correlation
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its physical and chemical properties. In the field of energetic materials, these descriptors are essential for establishing Quantitative Structure-Property Relationships (QSPR), which can predict the performance and sensitivity of a compound. nih.govscirp.org The use of Density Functional Theory (DFT) has become a constructive method for explaining the chemical reactivity and stability of molecular systems through these descriptors. rasayanjournal.co.in
Key descriptors for energetic materials include those related to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO (E_HOMO) indicates the ability of a molecule to donate electrons, while the energy of the LUMO (E_LUMO) reflects its ability to accept electrons. nih.gov The energy gap (ΔE) between these orbitals is a critical indicator of kinetic stability; a larger gap generally suggests lower chemical reactivity and higher stability, as it impedes the transition of electrons from the HOMO to the LUMO. nih.gov
Another vital descriptor is the electrostatic potential (ESP) calculated on the van der Waals molecular surface. nih.gov The variance of the ESP (σ²) provides insight into the distribution of charges on the molecular surface. A significant imbalance between positive and negative surface potentials can indicate regions of reactivity and potential trigger points for decomposition. nih.gov These and other descriptors are calculated to build robust models that correlate molecular structure with energetic performance.
Table 1: Key Quantum Chemical Descriptors and Their Significance for Energetic Materials (Note: This table is interactive. You can sort the data by clicking on the headers.)
| Descriptor | Symbol | Significance in Energetic Materials | Source(s) |
| HOMO Energy | E_HOMO | Reflects the molecule's ability to donate electrons; related to reactivity. | nih.gov |
| LUMO Energy | E_LUMO | Reflects the molecule's ability to accept electrons; related to reactivity. | nih.gov |
| HOMO-LUMO Gap | ΔE | An indicator of kinetic stability and chemical reactivity. Larger gaps suggest higher stability. | nih.gov |
| Ionization Potential | I | The energy required to remove an electron; relates to the ease of oxidation. | nih.gov |
| Electron Affinity | A | The energy released when an electron is added; relates to the ease of reduction. | nih.gov |
| Electrostatic Potential (ESP) | V(r) | Reveals charge distribution on the molecular surface, indicating reactive sites. | nih.gov |
| ESP Variance | σ² | Measures the variability of surface potential; imbalance can indicate trigger bond sensitivity. | nih.gov |
| Oxygen Balance | OB₁₀₀ | An index of the degree to which an explosive can be oxidized. | nih.gov |
Predictive Modeling of Reactivity and Stability
Predictive modeling is a cornerstone of modern computational chemistry, enabling researchers to understand and forecast the behavior of complex chemical systems. nih.govbiorxiv.org For an energetic material like this compound, models that can accurately predict its reactivity and thermal stability are of paramount importance for assessing its viability as a practical explosive.
Understanding the decomposition mechanism of an energetic material is essential for evaluating its stability. Computational methods can elucidate the entire reaction pathway, from reactants to products, by mapping the potential energy surface. A crucial part of this process is locating the transition state (TS)—the point of highest energy along the reaction coordinate, representing the "point of no return." mit.edu The elucidation of TS structures is fundamental to understanding reaction mechanisms. nih.gov
Finding a transition state is a challenging computational problem, often requiring sophisticated search algorithms. nih.gov Automated tools have been developed that take only the reactant and product structures as input to find the TS and calculate the reaction's activation energy. schrodinger.com Recent advances have incorporated machine learning (ML) models to predict TS structures with high accuracy in a fraction of the time required by traditional methods, greatly accelerating the exploration of reaction networks. mit.edunih.gov Studies on the cyclization and decomposition of this compound have been undertaken to understand these pathways. acs.org
Traditional materials discovery often follows a "trial-and-error" approach. Inverse design flips this paradigm by starting with a desired set of properties and using computational tools to identify the chemical structures that could exhibit them. centerforinversedesign.org This methodology integrates theory, synthesis, and characterization to accelerate the development of new materials. centerforinversedesign.org
The process typically involves:
Defining Target Properties: Articulating the desired functionality, such as high energy density and low sensitivity for an energetic material.
High-Throughput Screening: Using computational methods to screen vast libraries of potential compounds or compositions against the target properties. This step narrows down the candidates. centerforinversedesign.org
Reactant and Pathway Identification: For the most promising candidates, computational tools can then work backward to suggest potential synthetic routes and identify the necessary reactants.
This approach holds significant promise for the rational design of new energetic materials derived from or related to the this compound structure.
Thermochemical properties, such as the standard enthalpy of formation (ΔH_f°), entropy (S°), and heat capacity (C_p), are fundamental to predicting the energy output and reaction behavior of an energetic material. mit.edu First-principles methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties for molecules where experimental data is unavailable. kuleuven.be
The accuracy of these predictions is critical for modeling combustion and detonation. High-level composite quantum chemical methods have been developed to provide benchmark-quality data that can be used to assess experimental values and develop predictive models like group additivity schemes. nih.gov For any new compound, the reliable prediction of its thermochemical properties is a crucial step in its evaluation. mit.edukuleuven.be
Table 2: Key Thermochemical Properties and Predictive Computational Methods (Note: This table is interactive. You can sort the data by clicking on the headers.)
| Property | Symbol | Description | Common Computational Method(s) | Source(s) |
| Enthalpy of Formation | ΔH_f° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. | DFT, Composite Methods (e.g., W1X-1, G4) | mit.edunih.gov |
| Standard Entropy | S° | A measure of the randomness or disorder of a substance at a standard state. | Statistical mechanics from DFT frequencies | mit.edu |
| Heat Capacity | C_p | The amount of heat required to raise the temperature of a substance by one degree at constant pressure. | Statistical mechanics from DFT frequencies | nih.gov |
| Gibbs Free Energy | G° | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. | G° = H° - TS° | tudelft.nl |
Crystal Structure Prediction and Condensed Phase Modeling
The properties of an energetic material are profoundly influenced by how its molecules pack together in the solid state. Crystal structure determines key parameters like density, which is directly related to detonation performance, and intermolecular interactions, which can affect sensitivity. Crystal Structure Prediction (CSP) has thus become an indispensable computational tool. ucr.eduschrodinger.com
CSP methods aim to find the most thermodynamically stable crystal packing arrangements (polymorphs) starting from just the 2D chemical structure. schrodinger.com Techniques like ab initio random structure searching (AIRSS) generate a multitude of random structures that are then optimized using DFT calculations to find low-energy configurations. mdpi.com This process is computationally demanding, especially for flexible molecules. ucr.edu The integration of machine learning into CSP workflows helps to accelerate the process by pre-screening candidates and refining structures more efficiently. nih.govchemrxiv.org Modeling the condensed phase allows for the prediction of bulk properties and provides insight into the phase transitions that materials like this compound might undergo. mdpi.com
Integration of Machine Learning in Computational Energetic Materials Science
Machine learning (ML) is rapidly transforming materials science by enabling the analysis and modeling of complex, high-dimensional data. frontiersin.orgtohoku.ac.jp In the study of energetic materials, ML complements traditional computational methods by dramatically accelerating predictions and uncovering new structure-property relationships. mdpi.com
The integration of ML is evident across multiple areas:
Property Prediction: ML algorithms can be trained on datasets of known energetic materials to create models that rapidly predict properties like detonation velocity, pressure, and thermal stability for new candidate molecules. nih.govarxiv.org These models often use quantum chemical descriptors or molecular fingerprints as input features. mdpi.comarxiv.org
Reaction Prediction: As mentioned previously, ML can predict the transition states of reactions, which is key to understanding decomposition mechanisms and stability. mit.edunih.gov This allows for the rapid screening of reaction pathways that would be prohibitively expensive using conventional methods alone. cecam.org
Crystal Structure Prediction: ML models can accelerate CSP by learning the relationship between molecular features and likely crystal packing arrangements, thereby narrowing the search space for more intensive DFT calculations. nih.govchemrxiv.org
By extracting patterns from large datasets of computational and experimental results, ML provides a powerful tool for designing the next generation of energetic materials with enhanced performance and safety. mdpi.com
Mechanistic Investigations of Nitroguanylazide Reactivity and Decomposition
Elucidation of Reaction Mechanisms
The reactivity of nitroguanylazide is characterized by several key mechanistic pathways that dictate its transformation under various conditions. wikipedia.org These mechanisms, ranging from substitutions to complex cyclizations, are fundamental to understanding its chemical behavior.
This compound is susceptible to nucleophilic substitution reactions, which are characterized by the replacement of one atom or group by a nucleophile—an electron-rich species. ibchem.comnumberanalytics.com These reactions in this compound specifically target the carbon-nitrogen bond. The presence of electron-accepting groups within the this compound molecule leads to a weakening of the C–N bond. researchgate.net This weakened bond becomes a prime site for attack by nucleophiles. ibchem.comresearchgate.net
The general mechanism involves a nucleophile (Nu⁻) attacking the partially positive carbon atom, leading to the cleavage of the C-N bond and the displacement of the leaving group. ibchem.comchemguide.co.uk For this compound and similar nitrimines with electron-acceptor substituents, this reactivity is a defining characteristic, facilitating reactions where the C-N bond is readily broken. researchgate.net
A significant reaction pathway for this compound involves its cyclization to form a more stable heterocyclic structure. acs.orgarchive.org Under alkaline conditions, this compound undergoes an intramolecular cyclization to yield 5-nitriminotetrazole. archive.orgdokumen.pub This process is a key synthetic route for producing this tetrazole derivative from nitroaminoguanidine, with this compound acting as a crucial intermediate. archive.orgdokumen.pub
The mechanism is initiated by the diazotization of nitroaminoguanidine to form this compound. dokumen.pub Subsequently, in the presence of a base, the this compound molecule rearranges and cyclizes. archive.orgdokumen.pub Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is inherent to this cyclization as the linear azide (B81097) structure converts into a cyclic tetrazole ring. researchgate.netwikipedia.org Such cycloisomerization reactions are powerful tools in synthesis for creating complex cyclic molecules from acyclic precursors. wikipedia.org
Proton transfer dynamics are critical in many of this compound's reactions, particularly those influenced by the reaction medium. rsc.orgnih.gov The cyclization of this compound to 5-nitriminotetrazole, for example, is performed under alkaline conditions, highlighting the role of the medium. archive.orgdokumen.pub In a basic medium, a proton is abstracted from the this compound molecule, which is a crucial step that facilitates the subsequent intramolecular cyclization.
The reaction medium can significantly influence reaction pathways by stabilizing transition states or reactive intermediates. rsc.org In the context of this compound, the solvent and pH determine whether nucleophilic substitution or cyclization is the favored pathway. The dynamics of proton transfer—the movement of a proton from one molecule to another—are often the rate-determining step in acid- or base-catalyzed reactions. rsc.orgnih.gov Understanding these dynamics is essential for controlling the outcome of this compound's chemical transformations. nih.gov
Detailed Analysis of Thermal Decomposition Mechanisms
The thermal decomposition of this compound involves the breakdown of the compound into simpler substances through the application of heat. wikipedia.org The mechanisms governing this process are complex and are initiated by the cleavage of the weakest bonds within the molecule.
The thermal decomposition of primary nitramines, a class of compounds to which this compound belongs, can proceed through an ionic autoprotolytic mechanism. researchgate.net This pathway involves an initial proton transfer between two molecules of the compound. One molecule acts as a Brønsted acid (proton donor) and the other as a Brønsted base (proton acceptor).
The initiation of thermal decomposition is dictated by the weakest bond in the molecule, which is the one with the lowest bond dissociation energy (BDE). unacademy.com BDE is the measure of the energy required to break a specific bond homolytically. unacademy.comnsf.gov In this compound, analysis suggests that the C–N bond connecting the guanidine (B92328) core to the azide group is the weakest link. researchgate.net
The presence of electron-accepting groups on the molecule contributes to the weakening of this specific C-N bond. researchgate.net Consequently, the initial event in the thermal decomposition of this compound is the fission of this bond. researchgate.net This primary cleavage event produces highly reactive radical fragments that then propagate a series of further reactions, leading to the complete decomposition of the molecule into gaseous products. rsc.orgescholarship.org The relatively low thermal stability of this compound, which decomposes at 418.2 K (145.1 °C), is a direct consequence of this weak C-N bond. asau.ru
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₃N₇O₂ | asau.ru |
| Decomposition Temperature | 418.2 K (145.1 °C) | asau.ru |
| Heat of Formation | 365.8 kJ/mol | asau.ru |
Table 2: Key Mechanistic Pathways for this compound
| Reaction Type | Description | Conditions | Key Intermediate/Product | Source |
| Nucleophilic Substitution | A nucleophile attacks the carbon atom, breaking a C-N bond and displacing a leaving group. | Varies | Substituted guanidine derivative | researchgate.net |
| Cyclization | Intramolecular reaction where the linear azide chain forms a five-membered ring. | Alkaline (basic) | 5-Nitriminotetrazole | archive.orgdokumen.pub |
| Ionic Autoprotolytic Decomposition | Intermolecular proton transfer creates an ion pair which then decomposes, initiated by C-N bond cleavage. | Thermal | Ionic intermediates | researchgate.net |
Influence of Molecular Structure on Reaction Pathways
Information directly analyzing how the molecular structure of this compound influences its reaction pathways is limited. Literature mentions this compound as an intermediate in the synthesis of other heterocyclic compounds, such as nitriminotetrazole, through cyclization reactions. researchgate.netasau.ru One study notes that compounds like this compound can undergo nucleophilic replacement reactions involving the cleavage of a carbon-nitrogen bond. researchgate.net However, a detailed comparative analysis of its reaction pathways relative to other energetic guanidine derivatives, or a specific investigation into how the interplay between the nitro and azide functional groups on the guanidine core dictates its decomposition, is not available. Research on the structure of nitroguanidine (B56551) and its derivatives has been published, but it does not specifically address the decomposition pathways of the azido (B1232118) derivative. cdnsciencepub.com
Kinetic Modeling of Decomposition Processes
No articles containing kinetic modeling of the decomposition processes for this compound were found. The methodology for such studies typically involves techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to obtain experimental data, which is then fitted to various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine key parameters. e3s-conferences.orginfona.plmdpi.com These parameters often include:
Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.
Pre-exponential Factor (A): A constant related to the frequency of collisions between molecules.
Reaction Order (n): An exponent that describes the relationship between reactant concentration and reaction rate.
While extensive kinetic data exists for numerous other energetic materials, including DNTF and RDX, no such data tables or kinetic parameters for this compound could be located in the searched literature. e3s-conferences.orginfona.pl
Structural Energetic Relationships in Nitroguanylazide and Analogs
Correlations between Molecular Architecture and Energetic Potential
The energy output of a material like nitroguanylazide is intrinsically linked to its molecular design. The specific arrangement of its constituent nitro, guanidyl, and azide (B81097) groups, along with its high nitrogen content, are primary determinants of its energetic capacity.
Role of High Nitrogen Content in Energy Release
High-nitrogen compounds are a significant class of energetic materials that derive their energy primarily from their high positive heats of formation rather than the oxidation of a carbon backbone. at.ua The decomposition of these molecules releases a substantial amount of energy as they form the exceptionally stable dinitrogen (N₂) molecule. uni-bayreuth.defrontiersin.org this compound (CH₂N₆O₂), with a nitrogen content of 64.6%, fits squarely into this category. chemeo.comnih.gov
The energy released during the detonation of nitrogen-rich materials is largely due to the formation of N₂ gas, which is an environmentally cleaner detonation product compared to the carbon-based species produced by traditional explosives. at.ua The high enthalpy of formation is a key indicator of energetic potential. For this compound, the solid-phase enthalpy of formation (ΔfH°solid) is reported as +298.40 ± 4.30 kJ/mol, a significantly positive value indicative of a high-energy compound. chemeo.com In contrast, traditional explosives like RDX and HMX have much lower nitrogen contents (up to 38%) and less positive or even negative heats of formation. at.ua
| Compound | Molecular Formula | Nitrogen Content (%) | Solid Phase Heat of Formation (kJ/mol) | Source |
|---|---|---|---|---|
| This compound | CH₂N₆O₂ | 64.61 | +298.40 | at.uachemeo.com |
| Nitroguanidine (B56551) (NGu) | CH₄N₄O₂ | 53.80 | -114.8 | at.uamdpi.com |
| 1-Amino-2-nitroguanidine (ANQ) | CH₅N₅O₂ | 55.98 | - | nih.gov |
| 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine (TAHT) | C₆H₂N₁₈ | 77.30 | +1753 | mdpi.com |
Intermolecular Interactions and Condensed Phase Behavior
Hydrogen Bonding Influence on Crystal Structure and Stability
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen or oxygen. savemyexams.commsu.eduviu.ca These bonds play a crucial role in determining the crystal packing and stability of molecular solids. mdpi.commdpi.com In nitroguanidine and its derivatives, a significant number of hydrogen bonds exist within the crystal structure, which enhances their thermal stability. mdpi.com
For a molecule like this compound, which contains both N-H (amine) and N-O (nitro) groups, the potential for extensive hydrogen bonding is high. These interactions can link molecules into chains, sheets, or three-dimensional networks, significantly affecting the crystal density and stability. nih.gov The formation of strong intermolecular hydrogen bonds is a key factor in stabilizing the crystal lattice, which can, in turn, influence sensitivity and performance. mdpi.com The structure of 1-Amino-2-nitroguanidine (ANQ), a related compound, features one type of intramolecular and five types of intermolecular hydrogen bonds, which extend the structure into a two-dimensional planar network, highlighting the importance of these interactions in this class of compounds. nih.gov
Lattice Energies and their Contribution to Condensed Phase Properties
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. slideshare.netlibretexts.orgkhanacademy.org It is a measure of the strength of the forces holding the components of the solid together. khanacademy.org For molecular crystals, this energy is the sum of all intermolecular interactions, including van der Waals forces and hydrogen bonding. libretexts.org A higher lattice energy generally corresponds to a more stable crystal, which often translates to higher density, a higher melting point, and potentially lower sensitivity to stimuli. numberanalytics.com
Theoretical Prediction of Energetic Performance Metrics
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the performance of new energetic materials before they are synthesized in large quantities. nih.govrsc.orgwikipedia.org These methods can calculate key properties that determine energetic performance.
Key performance indicators for energetic materials include detonation velocity (VoD) and detonation pressure (P). psemc.com These properties are heavily dependent on the material's density (ρ) and its heat of formation (ΔHf). Theoretical calculations can provide reliable estimates for these parameters. For instance, DFT can be used to optimize molecular geometries and predict heats of formation with good accuracy. nih.govmdpi.com
For high-nitrogen compounds, detonation performance is closely linked to the high positive heat of formation. nih.gov Using computational models, it's possible to predict the detonation properties of novel compounds. While specific, publicly available, detailed detonation performance calculations for this compound are scarce, data for analogous high-nitrogen compounds and nitroguanidine-based explosives provide a useful reference. For example, FOX-7, another energetic material, has a predicted detonation velocity of 8.418 km/s and a detonation pressure of 35.40 GPa, which align well with experimental data. nih.gov N-guanylurea-dinitramide (FOX-12) has a measured detonation velocity of 7870 m/s at a density of 1.66 g/cm³. researchgate.net These values underscore the high performance achievable with such compounds.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |
|---|---|---|---|---|---|
| 1,1-diamino-2,2-dinitroethene | FOX-7 | 1.76 | 8335 | ~35 | nih.govwikipedia.org |
| N-guanylurea-dinitramide | FOX-12 | 1.66 | 7870 | - | researchgate.net |
| Trinitrotoluene | TNT | 1.60 | 6900 | - | wikipedia.org |
| 1,3,5-Trinitro-1,3,5-triazinane | RDX | 1.82 | 8750 | 34.7 | psemc.com |
The theoretical analysis of this compound and its analogs continues to be a vital area of research, enabling the design of new materials with tailored energetic properties.
Advanced Design Principles for Nitroguanylazide Based Systems
Rational Material Design Paradigms for High-Energy Density Compounds
The rational design of high-energy density compounds like nitroguanylazide is a paradigm shift from historical trial-and-error methods to a more predictive, structure-driven approach. acs.org The primary goal is to create molecules that store a large amount of chemical energy and release it effectively, while maintaining acceptable levels of thermal stability and sensitivity. rsc.org Several key principles guide this process:
High Nitrogen Content: One of the most successful strategies is the synthesis of nitrogen-rich materials. uni-muenchen.de Compounds with high nitrogen content, such as those based on tetrazole or triazine rings, derive a significant portion of their energy from high positive heats of formation. ias.ac.inresearchgate.net The formation of the exceptionally stable dinitrogen (N₂) molecule upon decomposition is a major driving force for the energy release. researchgate.net This approach is advantageous as the products are often environmentally benign N₂ gas. rsc.org
Positive Oxygen Balance: For a compound to be a high-performing energetic material, a high oxygen balance is often required. nih.gov Oxygen balance refers to the degree to which a molecule can oxidize its own carbon and hydrogen atoms during decomposition. Introducing oxygen-containing groups, such as nitro (-NO₂) or N-oxide moieties, is an effective method to improve the oxygen balance and increase the density of energetic compounds. nih.govfrontiersin.org
High Density: Crystal density is a critical physical property, as it is directly related to the energy per unit volume (brisance) and detonation performance. at.ua Design strategies often focus on creating planar, rigid molecular structures and promoting efficient crystal packing through intermolecular interactions like hydrogen bonding. Fused heterocyclic rings are particularly effective at increasing molecular density and stability. mdpi.com
Structural Stability: The inherent stability of the molecular framework is crucial. Energetically, traditional energetic materials are approaching their theoretical limits. rsc.org Therefore, current research focuses on structures like nitrogen-rich heterocycles, which offer a balance of high energy and stability due to pseudoaromatic electron delocalization. nih.govrsc.org
| Design Principle | Objective | Structural Approach | Example Functional Groups/Moieties |
|---|---|---|---|
| High Energy Content | Increase heat of formation and detonation energy. | Incorporate nitrogen-rich heterocycles and energetic N-N bonds. | Tetrazole, Triazine, Azide (B81097) (-N₃) |
| Improved Oxygen Balance | Ensure complete combustion for maximum energy release. | Introduce oxygen-carrying functional groups. | Nitro (-NO₂), Nitrate (B79036) (-ONO₂), N-Oxide |
| Increased Density | Enhance detonation velocity and pressure. | Create planar, fused-ring structures; promote hydrogen bonding. | Benzopyridotetraazapentalene structures |
| Enhanced Stability | Reduce sensitivity to accidental initiation. | Utilize stable aromatic or pseudoaromatic ring systems. | Furazan (B8792606), Isofurazan |
Integration of Computational and Experimental Methodologies in Design
Modern energetic material development, including for systems related to this compound, relies heavily on the synergy between computational and experimental techniques. tudelft.nl This integrated approach accelerates the discovery of new compounds by predicting their properties before undertaking potentially hazardous and costly synthesis. soton.ac.uk
Computational Approaches: Computational chemistry has become an essential tool for designing and optimizing materials. tudelft.nl Methods like Density Functional Theory (DFT) are used to predict fundamental properties such as:
Heats of Formation (HOF): A key indicator of the energy content of a high-nitrogen compound. ias.ac.in
Density and Detonation Performance: Parameters like detonation velocity (D) and pressure (P) can be estimated, allowing for the screening of potential candidates. mdpi.comresearchgate.net
Stability: Molecular and electronic structures can be analyzed to gain insights into thermal stability. rsc.org
Machine learning (ML) is an emerging tool that complements these methods. By training models on existing data, ML can rapidly predict the properties of new molecular structures, guiding the design process and accelerating the discovery of compounds with a desirable balance of energy and safety. mdpi.comrsc.org
Experimental Validation: Computational predictions must be validated through experimental synthesis and characterization. soton.ac.uk Once a promising candidate is identified computationally, it is synthesized. The synthesis of energetic materials like this compound and its derivatives often involves multi-step processes, including nitration and cyclization reactions. nih.govazaruniv.ac.ir Advanced techniques like flow chemistry are increasingly being adopted to enhance the safety of producing energetic materials, as they allow for better control over highly exothermic reactions. europa.eu
Following synthesis, the new compound is subjected to rigorous characterization to confirm its structure and measure its properties. Standard techniques include:
Spectroscopy (NMR, IR) and Mass Spectrometry (MS) to confirm the molecular structure. nih.govbohrium.com
Single-crystal X-ray diffraction to determine the crystal structure and density. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) to assess thermal stability. acs.org
This iterative cycle of computational design, experimental synthesis, and thorough characterization allows researchers to refine molecular structures and rapidly advance the development of new, high-performance energetic materials. tudelft.nl
Chemical Tunability and Structure-Function Optimization
The properties of an energetic compound are intrinsically linked to its molecular structure. Chemical tunability—the ability to strategically modify a molecule's structure to optimize its function—is a cornerstone of modern energetic material design. researchgate.net For a base structure like this compound, which contains both nitro and azide groups, there are numerous avenues for modification to tune its energetic performance and stability.
The structure-performance relationship is actively studied to guide the rational design of new materials. acs.org For instance, the introduction of different functional groups or "explosophores" can have a profound impact: rsc.org
Varying Substituents: The type, number, and position of substituents significantly affect a compound's performance. ias.ac.in In tetrazole-based compounds, which can be formed from the cyclization of this compound, adding groups like -NO₂, -N₃, or -NF₂ can dramatically alter the heat of formation, density, and detonation velocity. ias.ac.inmdpi.com
Building Hybrid Structures: Combining different heterocyclic rings is an effective strategy to construct novel materials with superior performance. mdpi.com For example, linking a tetrazole ring (known for high nitrogen content and positive heat of formation) with a furazan or isofurazan ring (known for stability) can create a molecule with a balanced profile of high energy and low sensitivity. frontiersin.org
This ability to fine-tune properties through deliberate structural modification allows chemists to optimize materials for specific applications, whether as primary explosives, propellants, or insensitive high explosives. oaepublish.com
| Compound | Formula | Calculated Gas Phase Heat of Formation (kJ/mol) | Reference |
|---|---|---|---|
| This compound | CH₂N₆O₂ | 418.2 | at.uaasau.ru |
| 5-Nitroaminotetrazole | CH₂N₆O₂ | 387.0 | at.uaasau.ru |
| 5-Nitriminotetrazole | CH₂N₆O₂ | 385.0 | at.uaasau.ru |
| 1-Nitroguanidine | CH₄N₄O₂ | 114.8 | at.uaasau.ru |
| 5-Azido-1H-tetrazole | CHN₇ | 679.4 | asau.ru |
Future Trajectories in Energetic Materials Chemistry
The field of energetic materials is continuously evolving, driven by the demand for materials that are not only more powerful but also safer and more environmentally sustainable. abhijeetshirke.in Several key trends are shaping the future of this area of chemistry:
Green Energetic Materials: A significant push is underway to develop "green" explosives and propellants that produce environmentally benign decomposition products, primarily N₂ gas. abhijeetshirke.inbegellhouse.com High-nitrogen compounds are at the forefront of this effort. rsc.org
Insensitive Munitions (IM): There is a continuing interest in developing insensitive munitions that are less vulnerable to accidental detonation. uni-muenchen.de This involves designing molecules with high thermal stability and low sensitivity to shock, friction, and impact. Fused-ring structures and the strategic use of desensitizing moieties like isofurazans are promising approaches. frontiersin.org
All-Nitrogen Compounds: The synthesis of polynitrogen compounds, materials composed solely of nitrogen atoms, represents a major challenge and an exciting frontier. uni-muenchen.deresearchgate.net These materials, such as the predicted cubic gauche (cg-N) form of nitrogen, have the potential for energy densities far exceeding any conventional, non-nuclear material. researchgate.net
Advanced Manufacturing: Innovations in material processing, such as additive manufacturing (3D printing) and flow chemistry, are enabling more precise and safer fabrication of energetic materials with complex geometries, which can enhance performance and safety. europa.euabhijeetshirke.in
Data-Driven Discovery: The increasing integration of computational chemistry, machine learning, and high-throughput virtual screening is set to revolutionize the field. acs.orgmdpi.com These data-driven approaches will allow for the rapid combinatorial design and screening of vast chemical spaces, accelerating the discovery of next-generation energetic materials with tailored properties. acs.orgrsc.org
The ongoing quest for sustainable and high-performance technologies will continue to drive innovation, expanding the role and applications of advanced energetic materials derived from foundational chemical principles. abhijeetshirke.in
Q & A
Q. How can contradictory data on this compound’s decomposition mechanisms be resolved?
- Methodological Answer : Contradictions often stem from differing experimental setups (e.g., open vs. closed systems). Replicate studies under standardized conditions (ISO/ASTM protocols) while varying one variable at a time (e.g., pressure, humidity). Use high-speed spectroscopy to capture intermediate species and validate proposed mechanisms (e.g., radical vs. ionic pathways) .
Q. What experimental designs isolate the effects of this compound’s molecular configuration on its explosive properties?
- Methodological Answer : Design a factorial experiment testing substituent effects (e.g., methyl vs. phenyl derivatives) on detonation velocity (via streak camera) and sensitivity (via Rotter impact test). Control for crystal density and particle size. Statistical analysis (ANOVA) identifies dominant structural factors .
Q. How can this compound’s potential as a high-energy material be evaluated while addressing safety and reproducibility challenges?
- Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize small-scale sensitivity tests (e.g., electrostatic discharge) before scaling to detonation calorimetry. Document all protocols in detail (e.g., ISTC guidelines) to ensure reproducibility. Ethical review boards must approve safety protocols .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing variability in this compound’s synthetic yield across laboratories?
- Methodological Answer : Use meta-analysis to aggregate data from multiple studies, applying random-effects models to account for inter-lab variability. Identify outliers via Grubbs’ test and investigate methodological differences (e.g., reagent grade, stirring rates) as confounding factors .
Q. How should researchers address gaps in historical data on this compound’s physicochemical properties?
- Methodological Answer : Systematically review primary literature (e.g., PATR reports, NAVORD data) and prioritize gaps (e.g., solubility in polar aprotic solvents). Design targeted experiments using validated methods (e.g., shake-flask technique for solubility) and publish in open-access repositories to enhance data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
